

Physicochemical properties of (4-(BenzylOxy)-3-(trifluoromethyl)phenyl)boronic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(4-(BenzylOxy)-3-(trifluoromethyl)phenyl)boronic acid
Cat. No.:	B599311

[Get Quote](#)

An In-depth Technical Guide on (4-(BenzylOxy)-3-(trifluoromethyl)phenyl)boronic acid

This technical guide provides a comprehensive overview of the physicochemical properties, applications, and relevant experimental protocols for **(4-(BenzylOxy)-3-(trifluoromethyl)phenyl)boronic acid**. The information is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

(4-(BenzylOxy)-3-(trifluoromethyl)phenyl)boronic acid is a substituted arylboronic acid. The presence of the trifluoromethyl group can enhance lipophilicity and bioactivity, making it a valuable building block in medicinal chemistry.^[1] Its boronic acid functional group is key for its participation in cross-coupling reactions.^[2]

Table 1: Summary of Physicochemical Data

Property	Value	Reference
CAS Number	1245014-05-4	[2]
Molecular Formula	C ₁₄ H ₁₂ BF ₃ O ₃	[2] [3]
Molecular Weight	296.05 g/mol	[2] [3]
Appearance	White to off-white crystalline powder	[1]
Purity	≥95%	[2]

| Storage Temperature| 2-8°C |[\[2\]](#) |

Applications in Organic Synthesis

This compound is primarily used as a reagent in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[\[2\]](#) This palladium-catalyzed reaction is a fundamental method for forming carbon-carbon bonds, which is crucial for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.[\[1\]](#) The benzyloxy and trifluoromethyl substituents allow for the creation of molecules with enhanced stability, reactivity, and biological activity.[\[1\]](#)[\[2\]](#)

Experimental Protocols

While a specific synthesis protocol for this exact molecule is not readily available in the provided results, a general procedure for its application in a cross-coupling reaction can be outlined. The following protocol is a representative example of a Suzuki-Miyaura coupling reaction, a common application for this type of boronic acid.

General Protocol for Suzuki-Miyaura Cross-Coupling:

- Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine the aryl halide (1.0 eq.), **(4-(BenzylOxy)-3-(trifluoromethyl)phenyl)boronic acid** (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq.).

- Solvent Addition: Add a degassed solvent system, typically a mixture such as toluene/ethanol/water or dioxane/water.
- Reaction Execution: Heat the reaction mixture with vigorous stirring at a temperature ranging from 80°C to 110°C. Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).[\[4\]](#)
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[\[4\]](#) The crude product is then typically purified by flash column chromatography on silica gel or by recrystallization to yield the pure coupled product.[\[4\]](#)

Characterization: The final product is typically characterized using spectroscopic methods:

- NMR Spectroscopy: ^1H and ^{13}C NMR are used to confirm the structure of the synthesized molecule.[\[5\]](#)[\[6\]](#)
- Mass Spectrometry (MS): To confirm the molecular weight of the product.
- Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.[\[7\]](#)

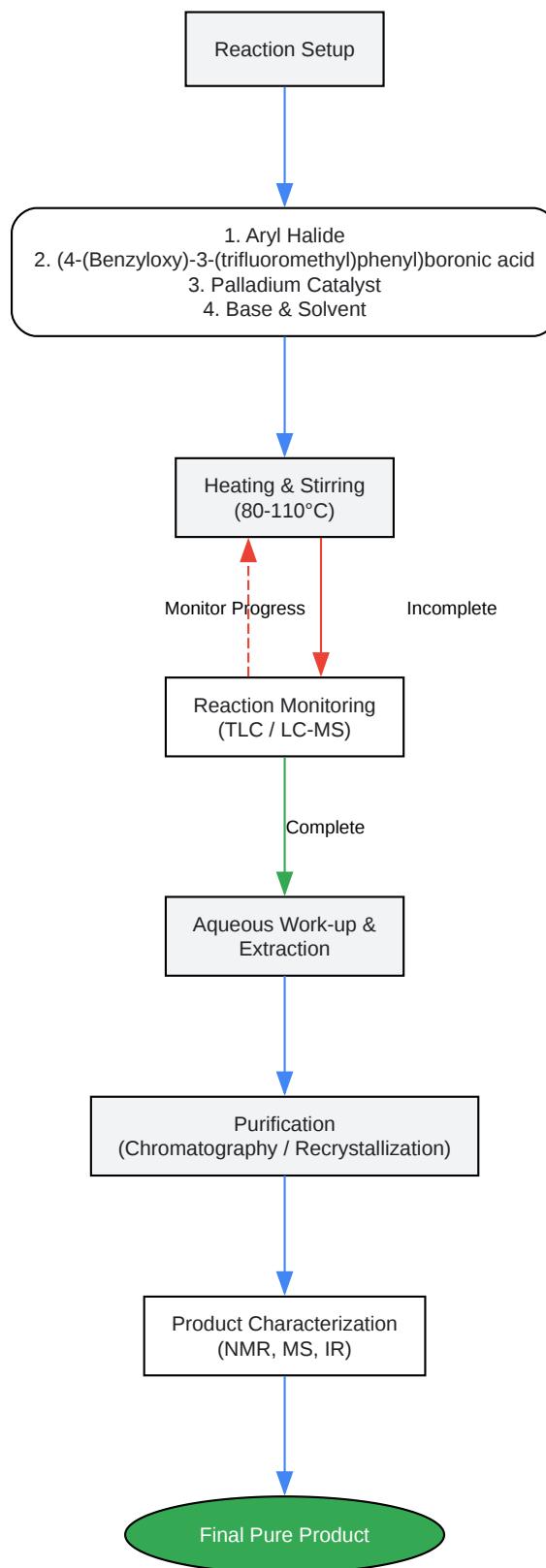
Safety and Handling

Hazard Statements:

- May cause skin, eye, and respiratory irritation.[\[8\]](#)[\[9\]](#)
- Harmful if swallowed, in contact with skin, or if inhaled.[\[10\]](#)

Precautionary Measures:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[\[9\]](#)[\[10\]](#) In case of dust formation, use a dust respirator.[\[9\]](#)


- Engineering Controls: Use only in a well-ventilated area or under a fume hood.[8][10]
Facilities should be equipped with an eyewash fountain.[10]
- Handling: Avoid contact with skin, eyes, and clothing.[9] Wash hands thoroughly after handling.[10] Avoid breathing dust.[10] Keep away from sources of ignition.[10]
- Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[8][9]

First Aid:

- Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[3]
- Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[3][8]
- Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[3][8]
- Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for using **(4-(BenzylOxy)-3-(trifluoromethyl)phenyl)boronic acid** in a Suzuki-Miyaura cross-coupling reaction.

[Click to download full resolution via product page](#)

Caption: Workflow for a Suzuki-Miyaura Cross-Coupling Reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. (4-(Benzylxy)-3-(trifluoromethyl)phenyl)boronic acid [myskinrecipes.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. tcichemicals.com [tcichemicals.com]
- 10. aksci.com [aksci.com]
- To cite this document: BenchChem. [Physicochemical properties of (4-(Benzylxy)-3-(trifluoromethyl)phenyl)boronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b599311#physicochemical-properties-of-4-benzylxy-3-trifluoromethyl-phenyl-boronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com